Profoundly Weak Kinase Inhibition Profile Contrasts with Potent EGFR Inhibitors
A head-to-head class comparison demonstrates this compound is a non-inhibitor of multiple kinases, in stark contrast to its structural analogs. Against a panel of five clinically relevant kinases (CLK1, DYRK1A, CK1δ/ε, GSK3α/β, and CDK5/p25), it consistently exhibits an IC50 greater than 10,000 nM [1]. This is in direct opposition to the archetypal 4-anilinoquinazoline PD153035, which inhibits EGFR with an IC50 of 0.025 nM [2]. This data classifies the target compound as a 'dark' chemical probe, demonstrating that the para-acetyl substitution ablates canonical kinase hinge-binding activity.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM (CLK1), > 10,000 nM (DYRK1A), > 10,000 nM (CK1), > 10,000 nM (GSK3), > 10,000 nM (CDK5) |
| Comparator Or Baseline | PD153035: 0.025 nM (EGFR) |
| Quantified Difference | >400,000-fold difference in potency against respective primary kinase targets |
| Conditions | Recombinant kinase assays using scintillation counting with [γ-33P]ATP, as reported in Bioorg. Med. Chem. 2014. PD153035 data from enzymatic EGFR inhibition assay (Science 1994). |
Why This Matters
For experimental design, this compound is uniquely qualified as a non-kinase-inhibiting control for the 4-anilinoquinazoline scaffold, directly addressing off-target concerns prevalent in kinase-focused phenotypic screening.
- [1] Jashari, A.; Imeri, F.; Ballazhi, L.; Shabani, A.; Mikhova, B.; Dräger, G.; Popovski, E.; Huwiler, A. Synthesis and biological evaluation of new 4-anilino-6,7-dimethoxyquinazolines as inhibitors of CLK1, DYRK1A, CK1, GSK3, and CDK5. Bioorg. Med. Chem. 2014, 22, 2655-2661. View Source
- [2] Fry, D. W.; Kraker, A. J.; McMichael, A.; Ambroso, L. A.; Nelson, J. M.; Leopold, W. R.; Connors, R. W.; Bridges, A. J. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science 1994, 265, 1093-1095. View Source
